1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-
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Overview
Description
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- is a derivative of isoindoline-1,3-dione, which is a significant class of compounds in medicinal chemistry. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties .
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- typically involves the reaction of isoindoline-1,3-dione with a cyclohexyl derivative. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to inhibit enzymes like cyclooxygenase.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of cyclooxygenase enzymes, which play a role in inflammation and pain. The compound binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- can be compared with other isoindoline-1,3-dione derivatives:
1H-Isoindole-1,3(2H)-dione,2-[4-(methyl)cyclohexyl]-: This compound has a similar structure but with a methyl group instead of a hydroxymethyl group. It may exhibit different biological activities and chemical reactivity.
1H-Isoindole-1,3(2H)-dione,2-[4-(ethyl)cyclohexyl]-: This derivative has an ethyl group, which can influence its physical and chemical properties compared to the hydroxymethyl derivative.
The uniqueness of 1H-Isoindole-1,3(2H)-dione,2-[4-(hydroxymethyl)cyclohexyl]- lies in its specific functional group, which can impart distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C15H17NO3 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)cyclohexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C15H17NO3/c17-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10-11,17H,5-9H2 |
InChI Key |
ORPCYCFQLBZBCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CO)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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